molecular formula C15H18N2O5S B3302936 4-Methyl-2-(3-(morpholine-4-carbonyl)phenyl)isothiazolidin-3-one 1,1-dioxide CAS No. 919629-33-7

4-Methyl-2-(3-(morpholine-4-carbonyl)phenyl)isothiazolidin-3-one 1,1-dioxide

Cat. No. B3302936
CAS RN: 919629-33-7
M. Wt: 338.4 g/mol
InChI Key: DFBRIXVVVPCMLR-UHFFFAOYSA-N
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Description

The compound “4-(Morpholine-4-carbonyl)phenylboronic acid” is a boronic acid derivative with a molecular formula of C11H14BNO4 . It has an average mass of 235.044 Da and a monoisotopic mass of 235.101593 Da .


Synthesis Analysis

Morpholines and their carbonyl-containing analogs can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A method has been developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular structure of “4-(Morpholine-4-carbonyl)phenylboronic acid” can be represented by the SMILES string OB(O)c1ccc(cc1)C(=O)N2CCOCC2 .


Chemical Reactions Analysis

While specific chemical reactions involving “4-Methyl-2-(3-(morpholine-4-carbonyl)phenyl)isothiazolidin-3-one 1,1-dioxide” are not available, morpholine derivatives are known to participate in various chemical reactions. For instance, “4-(Morpholine-4-carbonyl)phenylboronic acid” can be used in Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Morpholine-4-carbonyl)phenylboronic acid” include a molecular weight of 235.04 . It is a solid at room temperature .

properties

IUPAC Name

4-methyl-2-[3-(morpholine-4-carbonyl)phenyl]-1,1-dioxo-1,2-thiazolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5S/c1-11-10-23(20,21)17(14(11)18)13-4-2-3-12(9-13)15(19)16-5-7-22-8-6-16/h2-4,9,11H,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFBRIXVVVPCMLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(3-(morpholine-4-carbonyl)phenyl)isothiazolidin-3-one 1,1-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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